Cas no 1638760-91-4 (benzyl 3-methanesulfonylazetidine-1-carboxylate)

benzyl 3-methanesulfonylazetidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- BENZYL 3-METHANESULFONYLAZETIDINE-1-CARBOXYLATE
- benzyl 3-(methylsulfonyl)azetidine-1-carboxylate
- benzyl 3-methanesulfonylazetidine-1-carboxylate
-
- MDL: MFCD27987273
- インチ: 1S/C12H15NO4S/c1-18(15,16)11-7-13(8-11)12(14)17-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
- InChIKey: WELXPWZYERRVGB-UHFFFAOYSA-N
- SMILES: N1(C(OCC2=CC=CC=C2)=O)CC(S(C)(=O)=O)C1
benzyl 3-methanesulfonylazetidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D774219-250mg |
benzyl 3-(methylsulfonyl)azetidine-1-carboxylate |
1638760-91-4 | 95% | 250mg |
$445 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1518536-1g |
Benzyl 3-(methylsulfonyl)azetidine-1-carboxylate |
1638760-91-4 | 98% | 1g |
¥2304 | 2023-04-15 | |
eNovation Chemicals LLC | D774219-100mg |
benzyl 3-(methylsulfonyl)azetidine-1-carboxylate |
1638760-91-4 | 95% | 100mg |
$265 | 2024-06-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1100-1G |
benzyl 3-methanesulfonylazetidine-1-carboxylate |
1638760-91-4 | 95% | 1g |
¥ 1,920.00 | 2023-04-14 | |
Chemenu | CM477580-250mg |
benzyl 3-(methylsulfonyl)azetidine-1-carboxylate |
1638760-91-4 | 95%+ | 250mg |
$323 | 2023-02-02 | |
Ambeed | A303691-1g |
benzyl 3-methanesulfonylazetidine-1-carboxylate |
1638760-91-4 | 98% | 1g |
$283.0 | 2024-04-23 | |
Key Organics Ltd | AS-67905-0.25g |
benzyl 3-methanesulfonylazetidine-1-carboxylate |
1638760-91-4 | >95% | 0.25g |
£581.00 | 2023-09-08 | |
eNovation Chemicals LLC | D774219-100mg |
benzyl 3-(methylsulfonyl)azetidine-1-carboxylate |
1638760-91-4 | 95% | 100mg |
$360 | 2025-02-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1100-1.0g |
benzyl 3-methanesulfonylazetidine-1-carboxylate |
1638760-91-4 | 95% | 1.0g |
¥1920.0000 | 2024-07-24 | |
eNovation Chemicals LLC | D774219-250mg |
benzyl 3-(methylsulfonyl)azetidine-1-carboxylate |
1638760-91-4 | 95% | 250mg |
$620 | 2025-02-20 |
benzyl 3-methanesulfonylazetidine-1-carboxylate 関連文献
-
1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
benzyl 3-methanesulfonylazetidine-1-carboxylateに関する追加情報
Professional Introduction to Benzyl 3-Methanesulfonylazetidine-1-Carboxylate (CAS No. 1638760-91-4)
Benzyl 3-methanesulfonylazetidine-1-carboxylate (CAS No. 1638760-91-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its complex azetidine core and functionalized methanesulfonyl group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structure of Benzyl 3-methanesulfonylazetidine-1-carboxylate consists of a benzyl ester group attached to a methanesulfonylazetidine ring. This configuration imparts distinct reactivity and stability, making it a versatile building block for the development of novel therapeutic agents. The azetidine ring, a six-membered heterocyclic compound, is known for its ability to mimic natural amino acid structures, which is particularly relevant in the design of peptidomimetics and protease inhibitors.
In recent years, there has been a surge in research focused on azetidine derivatives due to their potential applications in drug discovery. Specifically, compounds containing the azetidine scaffold have shown promise in targeting various diseases, including cancer and infectious disorders. The methanesulfonyl group in Benzyl 3-methanesulfonylazetidine-1-carboxylate enhances the compound's solubility and metabolic stability, which are critical factors for pharmaceutical efficacy.
One of the most compelling aspects of Benzyl 3-methanesulfonylazetidine-1-carboxylate is its role as a precursor in the synthesis of small molecule inhibitors. For instance, researchers have utilized this compound to develop novel inhibitors targeting enzymes involved in cancer metabolism. These inhibitors have demonstrated preclinical efficacy in models of solid tumors and hematological malignancies. The benzyl ester group can be readily hydrolyzed under physiological conditions, releasing the active pharmacophore and facilitating targeted drug delivery.
The pharmaceutical industry has also explored the use of Benzyl 3-methanesulfonylazetidine-1-carboxylate in the development of vaccines and immunomodulators. Its structural features allow for the creation of stable conjugates that can enhance antigen presentation and immune response. Recent studies have highlighted its potential in designing next-generation adjuvants that improve vaccine efficacy against both infectious diseases and cancer immunotherapies.
From a synthetic chemistry perspective, Benzyl 3-methanesulfonylazetidine-1-carboxylate serves as a key intermediate in multi-step organic transformations. Its reactivity with various nucleophiles and electrophiles enables the construction of complex molecular architectures with high precision. This has opened up new avenues for drug discovery, particularly in the realm of fragment-based drug design, where small molecular fragments are iteratively modified to optimize pharmacological properties.
The biotechnological applications of this compound are equally fascinating. Researchers have leveraged its structural motifs to develop novel biomaterials, including polymers that can be used for drug delivery systems. These materials exhibit controlled release profiles and biodegradability, making them suitable for sustained therapeutic administration. Additionally, the methanesulfonyl group has been exploited to create cross-linking agents that enhance the stability of biomolecular complexes used in diagnostic assays.
In conclusion, Benzyl 3-methanesulfonylazetidine-1-carboxylate (CAS No. 1638760-91-4) represents a cornerstone compound in modern pharmaceutical research. Its unique structural features and versatile reactivity have positioned it as a critical intermediate in the development of innovative therapeutics across multiple disease areas. As research continues to uncover new applications for this compound, its significance in advancing drug discovery is poised to grow even further.
1638760-91-4 (benzyl 3-methanesulfonylazetidine-1-carboxylate) Related Products
- 941934-30-1(N-2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl-2-nitrobenzene-1-sulfonamide)
- 865248-13-1(ethyl 2-(2Z)-2-(2,2-dimethylpropanoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 898367-59-4(5-(3-chlorophenyl)4-(3-chlorophenyl)piperazin-1-ylmethyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)
- 2172366-36-6(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}-2,2-dimethylpropanoic acid)
- 1251680-09-7(3-(2,3-dimethoxyphenyl)-5-{5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylmethyl}-1,2,4-oxadiazole)
- 2172033-52-0(4-formyl-1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole-3-carboxylic acid)
- 392323-49-8(4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide)
- 2137503-64-9(1,8-Dioxaspiro[4.5]decan-4-ol)
- 1503469-95-1(5-amino-3-bromo-1-(thiophen-2-yl)methyl-1,2-dihydropyridin-2-one)
- 1806766-51-7(Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetate)
